An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide
An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide, a substituted nitroaromatic compound, represents a key molecular scaffold with significant potential in synthetic chemistry. While not extensively characterized in public literature as a final product, its structural motifs are prevalent in intermediates for pharmaceuticals and specialized chemical synthesis. This technical guide provides a comprehensive analysis of N-(2-Methyl-3-nitrophenyl)acetamide, detailing its physicochemical properties, exploring rational synthetic pathways with a focus on regioselectivity, and discussing its potential applications based on the reactivity of its functional groups. The inherent challenges in its synthesis, primarily the control of isomeric purity, are addressed with field-proven insights. This document serves as a foundational resource for researchers aiming to synthesize, handle, and utilize this versatile chemical intermediate.
Introduction and Molecular Overview
N-(2-Methyl-3-nitrophenyl)acetamide (CAS Number: 56207-36-4) is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and an acetamido group.[1] The relative positions of these functional groups—ortho (methyl), meta (nitro) to the acetamido group—impart a unique electronic and steric profile, dictating its reactivity and potential utility.
The acetamido group acts as a protected amine, which is less susceptible to oxidation and serves as an ortho-, para-director in electrophilic aromatic substitution reactions. However, the steric hindrance from the adjacent methyl group and the deactivating, meta-directing nature of the nitro group create a complex landscape for further chemical modifications. Its primary value lies in its role as a chemical intermediate, where the nitro group can be reduced to a primary amine, a critical transformation for the synthesis of various heterocyclic compounds and other complex molecular architectures.[2][3][4]
Physicochemical and Spectroscopic Profile
Experimentally determined data for N-(2-Methyl-3-nitrophenyl)acetamide is not widely available in public databases. The following tables summarize its key identifiers and computed properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 56207-36-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| IUPAC Name | N-(2-methyl-3-nitrophenyl)acetamide | [1] |
| Molecular Weight | 194.19 g/mol | [5] |
Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.
Spectroscopic Characterization (Anticipated)
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¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons, a singlet for the acetamido methyl protons, and a singlet for the ring methyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the three different substituents.
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¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the two methyl groups, the carbonyl carbon, and the six aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Methodologies
The synthesis of N-(2-Methyl-3-nitrophenyl)acetamide is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical synthetic route involves the acetylation of 2-methyl-3-nitroaniline. The primary challenge, therefore, lies in the selective synthesis of this precursor.
Synthesis of the Precursor: 2-Methyl-3-nitroaniline
The synthesis of 2-methyl-3-nitroaniline is notoriously challenging due to the formation of multiple positional isomers during the nitration of o-toluidine.[6][7] The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Direct nitration of o-toluidine typically yields a mixture of isomers, with 4-nitro and 6-nitro products often predominating.
To favor the formation of the 3-nitro and 5-nitro isomers, the reactivity of the amino group must be attenuated by converting it into an amide (e.g., an acetamide), which is still an ortho-, para-director but is less activating and more sterically hindered.[6][8]
Diagram 1: Logical Synthesis Workflow
Caption: Synthetic pathways to N-(2-Methyl-3-nitrophenyl)acetamide.
Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline
This protocol describes the final step in the synthesis, assuming the precursor, 2-methyl-3-nitroaniline, has been synthesized and purified.
Materials:
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid or use acetic anhydride as both reagent and solvent.
-
Acetylation: Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction may occur.
-
Heating: Gently heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice or cold water with vigorous stirring. This will precipitate the crude N-(2-Methyl-3-nitrophenyl)acetamide.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.[6]
-
Characterization: Dry the purified crystals and characterize them using melting point determination, NMR, IR, and mass spectrometry to confirm identity and purity.
Applications in Research and Drug Development
While direct applications of N-(2-Methyl-3-nitrophenyl)acetamide are not widely documented, its utility can be inferred from its chemical structure and the known applications of related compounds. Its primary role is as a versatile intermediate for the synthesis of more complex molecules.[4][12]
Precursor for Bioactive Molecules
The most significant potential application of N-(2-Methyl-3-nitrophenyl)acetamide is in medicinal chemistry as a building block for pharmacologically active compounds.[2][3][4]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (to form N-(3-amino-2-methylphenyl)acetamide). This transformation is a gateway to a wide range of subsequent chemical modifications.
-
Synthesis of Heterocycles: The resulting diamine derivative is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are common scaffolds in many pharmaceutical agents.
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Analogs of Existing Drugs: The structural motif of a substituted phenylenediamine is present in numerous biologically active molecules. For instance, a related compound is a key intermediate in the synthesis of the anticancer drug Imatinib.[4] This highlights the potential of N-(2-Methyl-3-nitrophenyl)acetamide as a precursor for novel therapeutic agents.
Diagram 2: Potential Synthetic Utility in Drug Discovery
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